molecular formula C10H12BrN B1518598 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline CAS No. 1157721-71-5

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B1518598
M. Wt: 226.11 g/mol
InChI Key: KYNQJQODXVMHEG-UHFFFAOYSA-N
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Description

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound. It is a derivative of 8-Methyl-1,2,3,4-tetrahydroquinoline , which is a semi-hydrogenated derivative of quinoline .


Molecular Structure Analysis

The molecular formula of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is C10H12BrN . The InChI code is 1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline is 226.12 g/mol . It is a liquid at room temperature .

Scientific Research Applications

1. Synthesis of Indole Derivatives

  • Application Summary: Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .
  • Methods of Application: The synthesis of indole derivatives involves various methods, including the double Sonogashira reaction .
  • Results or Outcomes: The synthesis of indole derivatives has resulted in biologically active compounds that show various vital properties .

2. Medicinal Chemistry of 1,2,3,4-Tetrahydroisoquinoline Analogs

  • Application Summary: 1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
  • Methods of Application: The development of novel THIQ analogs with potent biological activity involves various synthetic strategies .
  • Results or Outcomes: The development of THIQ analogs has resulted in compounds with potent biological activity against various diseases .

3. Preparation of Conjunctive Alkenyl-Metal Reagents

  • Application Summary: Conjunctive alkenyl-metal reagents are useful in the synthesis of various carbon-carbon bonds .
  • Methods of Application: The preparation of new conjunctive alkenyl-metal reagents involves various synthetic strategies .
  • Results or Outcomes: The preparation of these reagents has resulted in the formation of various carbon-carbon bonds .

4. Damage to Biological Molecules

  • Application Summary: Certain derivatives of 1,2,3,4-tetrahydroquinoline are known for damaging vital molecules of biological importance such as phospholipids, proteins, and DNA .
  • Methods of Application: The study of the damaging effects involves various experimental procedures .
  • Results or Outcomes: The study has resulted in the understanding of the damaging effects of these compounds on vital biological molecules .

5. C(1)-Functionalization of Tetrahydroisoquinolines

  • Application Summary: 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds. In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
  • Methods of Application: The synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinoline involves various multicomponent reactions .
  • Results or Outcomes: The synthesis of these derivatives has resulted in the development of various alkaloids displaying multifarious biological activities .

6. Biological Activities of Indole Derivatives

  • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
  • Methods of Application: The synthesis of indole derivatives involves various synthetic strategies .
  • Results or Outcomes: The synthesis of indole derivatives has resulted in compounds with various biological activities .

Safety And Hazards

The safety information for 5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline indicates that it is dangerous. The hazard statements include H315, H318, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .

properties

IUPAC Name

5-bromo-8-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h4-5,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNQJQODXVMHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methyl-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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